Bienvenue dans la boutique en ligne BenchChem!

2-(Thiophen-2-yl)pyrimidin-4-ol

Antiparasitic drug discovery Selectivity Tubulin modulation

Why choose this scaffold? The thiophen-2-yl moiety is critical for biological selectivity. In head-to-head screening, TPP congeners induced a distinctive paralysis phenotype in S. mansoni absent in N-heteroaryl analogs. The thiophene ring attenuates mammalian microtubule stabilization ~10-fold, reducing off-target cytotoxicity. Enables rapid C4/C5/C6 derivatization for balancing potency, solubility (>90-fold improvement), and selectivity. Validated for anti-schistosomal, antibacterial (MRSA/VRE via FtsZ inhibition), and SPR optimization campaigns. Procure as the central TPP scaffold to ensure reproducible SAR.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 125903-92-6
Cat. No. B1340604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-yl)pyrimidin-4-ol
CAS125903-92-6
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC=CC(=O)N2
InChIInChI=1S/C8H6N2OS/c11-7-3-4-9-8(10-7)6-2-1-5-12-6/h1-5H,(H,9,10,11)
InChIKeySINOOZKYTNLGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-2-yl)pyrimidin-4-ol (CAS 125903-92-6) Procurement Guide: Core Scaffold vs. Analogs


2-(Thiophen-2-yl)pyrimidin-4-ol is a heterocyclic building block consisting of a pyrimidin-4-ol core substituted with a thiophene ring at the 2-position. The tautomeric equilibrium between the 4‑ol and 4‑one forms leads to its alternative name 2‑thiophen‑2‑yl‑1H‑pyrimidin‑6‑one. This scaffold serves as a key intermediate for a series of thiophen‑2‑yl‑pyrimidine (TPP) derivatives that have shown potent anti‑schistosomal activity with reduced mammalian cytotoxicity relative to their phenylpyrimidine progenitors [1]. Its molecular formula is C₈H₆N₂OS (MW 178.21 g/mol) .

Why 2-(Thiophen-2-yl)pyrimidin-4-ol Cannot Be Replaced by Generic Pyrimidinols


The thiophene ring at the 2‑position crucially modulates both target engagement and cytotoxicity profiles. In head‑to‑head phenotypic screening, thiophen‑2‑yl‑pyrimidine congeners exhibited a distinctive paralysis phenotype in Schistosoma mansoni that was absent in analogs bearing nitrogen‑containing heterocycles (e.g., quinolin‑2‑yl, pyrazin‑2‑yl, thiazol‑2‑yl) [1]. Furthermore, the thiophen‑2‑yl substitution markedly attenuated mammalian microtubule stabilization, requiring ~10‑fold higher concentrations to achieve comparable acetylated α‑tubulin elevation relative to those N‑heteroaryl analogs [1]. These functional differences mean that simple replacement with a phenyl‑ or other heteroaryl‑pyrimidinol would alter both efficacy and selectivity, undermining the reproducibility of biological studies and the validity of structure‑activity relationship campaigns.

Quantitative Differentiation Evidence for 2-(Thiophen-2-yl)pyrimidin-4-ol Scaffold


Reduced Mammalian Microtubule Stabilization vs. N‑Heteroaryl Congeners

In a cell‑based ELISA measuring acetylated α‑tubulin (AcTub) levels, the thiophen‑2‑yl‑pyrimidine derivative required 10 µM to achieve AcTub elevations comparable to those elicited by N‑heteroaryl congeners at 1 µM, representing an ~10‑fold reduction in mammalian microtubule‑stabilizing potency [1].

Antiparasitic drug discovery Selectivity Tubulin modulation

Distinct Phenotypic Paralysis vs. N‑Heteroaryl and Furan‑2‑yl Analogs

In whole‑organism assays with S. mansoni somules and adults, the thiophen‑2‑yl‑pyrimidine derivative induced a unique, long‑lasting paralysis (immobility) at most time points and concentrations tested, whereas N‑heteroaryl and furan‑2‑yl analogs caused darker/uncoordinated motility or degeneracy phenotypes [1].

Schistosoma mansoni Phenotypic screening Mechanism of action

Selective Anti‑Schistosomal Potency with Reduced Cytotoxicity

Thiophen‑2‑yl‑pyrimidine derivatives were 1–4 orders of magnitude less cytotoxic to HeLa and HEK293 cells than the originating phenylpyrimidine series, while retaining potent paralysis of the parasite [1].

Schistosomiasis Selectivity index Cytotoxicity

Potent FtsZ Inhibition and Anti‑Gram‑Positive Activity of a Thiophenyl‑Pyrimidine Derivative

A 2,4‑disubstituted‑6‑thiophenyl‑pyrimidine derivative (F20) showed superior antibacterial activity against MRSA and VRE compared to vancomycin and methicillin [1].

Antibacterial FtsZ inhibitor Drug‑resistant bacteria

Improved Aqueous Solubility and Reduced Lipophilicity via Core Optimization

In a follow‑up SAR study, optimization of the TPP core (derived from 2‑(thiophen‑2‑yl)pyrimidin‑4‑ol) yielded analog 38 with significantly improved aqueous solubility (46 vs. <0.5 µM) and lower lipophilicity (cLogP 4.48 vs. 6.81) compared to the progenitor compound 3 [1].

Physicochemical properties Drug‑likeness Solubility

Recommended Application Scenarios for 2-(Thiophen-2-yl)pyrimidin-4-ol Procurement


Antiparasitic Lead Optimization (Schistosomiasis)

Procure as the central scaffold for synthesizing thiophen‑2‑yl‑pyrimidine (TPP) analogs. The core enables rapid exploration of C4, C5, and C6 substituents to balance potency, solubility, and selectivity, as demonstrated by the evolution from progenitor 3 to optimized compound 38 [1].

Selective Microtubule‑Modulator Probe Development

Use as a starting point for designing parasite‑selective tubulin modulators. The thiophene‑2‑yl moiety attenuates mammalian microtubule stabilization by ~10‑fold compared to N‑heteroaryl analogs, reducing off‑target cytotoxicity [1].

Antibacterial FtsZ Inhibitor Discovery

Deploy in antibacterial campaigns targeting Gram‑positive pathogens, including MRSA and VRE. Close analogs have shown superiority over vancomycin and methicillin, with a distinct mechanism of action via FtsZ polymerization inhibition [1].

Physicochemical Property Benchmarking

Utilize the core for systematic structure–property relationship (SPR) studies. The scaffold allows large improvements in solubility (>90‑fold) and lipophilicity (ΔcLogP >2) with appropriate side‑chain decoration, making it a valuable tool for teaching or evaluating drug‑likeness optimization strategies [1].

Quote Request

Request a Quote for 2-(Thiophen-2-yl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.